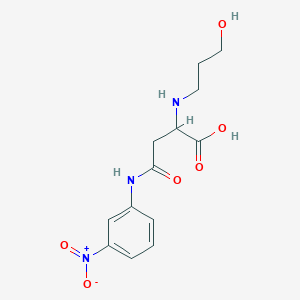

2-(3-Hydroxypropylamino)-4-(3-nitroanilino)-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

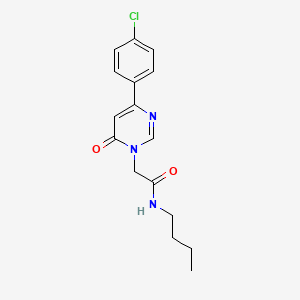

The compound 2-(3-Hydroxypropylamino)-4-(3-nitroanilino)-4-oxobutanoic acid appears to be a derivative of 2,3-diaminobutanoic acids and 4-aryl-3-hydroxyiminobutan-2-ones, based on the structural motifs present in the molecules described in the provided papers. The compound likely contains an amino acid backbone modified with additional functional groups that confer unique chemical properties.

Synthesis Analysis

The synthesis of related compounds, such as 2,3-diaminobutanoic acids, involves the nucleophilic addition of methylmagnesium bromide to differentially protected nitrones derived from L-serine. The choice of protecting groups is crucial for controlling the stereochemistry of the resulting product . Although the exact synthesis of 2-(3-Hydroxypropylamino)-4-(3-nitroanilino)-4-oxobutanoic acid is not detailed, it may similarly involve strategic protection and deprotection steps, as well as the use of nucleophilic addition reactions.

Molecular Structure Analysis

The molecular structure of 2-(3-Hydroxypropylamino)-4-(3-nitroanilino)-4-oxobutanoic acid is not explicitly described in the provided papers. However, the structure likely includes a 2,3-diaminobutanoic acid skeleton with additional substituents. The presence of a 3-hydroxypropylamino group suggests a linkage to the amino acid backbone, while the 3-nitroanilino moiety indicates an aromatic substitution, which could affect the molecule's electronic properties and reactivity .

Chemical Reactions Analysis

The provided papers do not directly discuss the chemical reactions of 2-(3-Hydroxypropylamino)-4-(3-nitroanilino)-4-oxobutanoic acid. However, the reactions of similar compounds involve the condensation of 2-(hydroxyimino)-3-oxobutanal with primary amines, leading to the formation of various substituted products . The nitro group on the aniline portion of the molecule could participate in electrophilic substitution reactions, while the oxobutanoic acid moiety could undergo typical carboxylic acid reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3-Hydroxypropylamino)-4-(3-nitroanilino)-4-oxobutanoic acid can be inferred to some extent from the properties of related compounds. The presence of multiple functional groups, such as the hydroxy, amino, and carboxylic acid groups, suggests that the compound would exhibit both hydrophilic and hydrophobic characteristics, potentially affecting its solubility and interaction with biological molecules. The nitro group could confer additional reactivity, particularly in reductive environments .

Applications De Recherche Scientifique

Plant Betalains: Chemistry and Biochemistry

Betalains, vacuolar pigments composed of a nitrogenous core structure, are synthesized from tyrosine. They form a variety of violet betacyanins and yellow betaxanthins in plants, serving as chemosystematic markers across several families within the Caryophyllales order. Betalains' biosynthesis involves key enzymes like bifunctional tyrosinase and DOPA dioxygenase, leading to their application in pharmaceutical and cosmetic preparations due to their safety, water solubility, and functional value alongside bioavailability. They are under-utilized despite their potential, indicating a need for further exploration in these areas (Khan & Giridhar, 2015).

Hydroxyproline Determination

Hydroxyproline analysis, critical for understanding protein and collagen structure, reflects on methodologies for the sensitive and reliable detection of this amino acid. Such analytical techniques are foundational in research concerning protein synthesis and degradation, which could be relevant when considering the structural analysis or modification of complex compounds like "2-(3-Hydroxypropylamino)-4-(3-nitroanilino)-4-oxobutanoic acid" (Stegemann & Stalder, 1967).

Antioxidant Properties of Hydroxycinnamic Acids

Hydroxycinnamic acids, including caffeic acid, ferulic acid, and others, exhibit significant antioxidant properties. These compounds, found in a variety of plants and foods, can scavenge free radicals, contributing to their potential in preventing oxidative stress-related diseases. The antioxidant activity of these acids is influenced by their structure, indicating the importance of molecular configuration in their biological activities. This aspect of chemical research highlights the relevance of studying the structural activity relationships of compounds, including "2-(3-Hydroxypropylamino)-4-(3-nitroanilino)-4-oxobutanoic acid", for potential antioxidant applications (Razzaghi-Asl et al., 2013).

Propriétés

IUPAC Name |

2-(3-hydroxypropylamino)-4-(3-nitroanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O6/c17-6-2-5-14-11(13(19)20)8-12(18)15-9-3-1-4-10(7-9)16(21)22/h1,3-4,7,11,14,17H,2,5-6,8H2,(H,15,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPYQWKLYNVAIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CC(C(=O)O)NCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Hydroxypropylamino)-4-(3-nitroanilino)-4-oxobutanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(cyclohexylcarbamoyl)amino]piperidin-1-yl}acetamide](/img/structure/B2499943.png)

![O-[(1R)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride](/img/structure/B2499945.png)

![1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B2499948.png)

![N-(2-ethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2499950.png)

![1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2499952.png)

![5-bromo-2-chloro-N-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2499955.png)